Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent amination . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and more complex heterocyclic compounds.
Scientific Research Applications
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and amino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity . The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: Lacks the bromine substituent, which may reduce its reactivity.
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Lacks the amino group, affecting its potential biological activity.
Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of ethyl, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and amino groups, which provide a balance of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
InChI Key |
SWRLXJPBXLTDEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)Br |
Origin of Product |
United States |
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